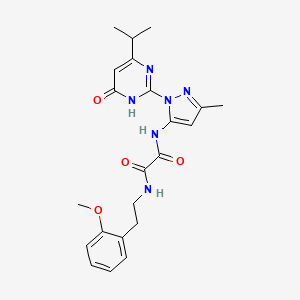

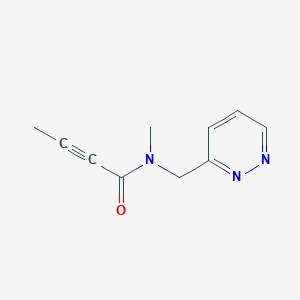

![molecular formula C12H11BrF3NO2 B2360243 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine CAS No. 1607296-68-3](/img/structure/B2360243.png)

4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine, or 4-Br-TFMB, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, composed of a four-membered ring of nitrogen and oxygen atoms, with a bromine atom and a trifluoromethylbenzoyl group attached to the nitrogen. This compound has been studied for its potential uses in synthesis, as well as its biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antineoplastic Potential

A study explored the synthesis of novel morpholine conjugated benzophenone analogues, including a derivative similar to 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine. These compounds exhibited significant anti-proliferative activity against various types of neoplastic cells, including mouse and human cells. The study emphasized the importance of methyl groups on the benzophenone ring for antiproliferative activity and highlighted the potential of these compounds in cancer treatment (Al‐Ghorbani et al., 2017).

Photophysical and Biomolecular Binding Properties

Another study reported the synthesis of new quinolines, incorporating morpholine, through the Buchwald–Hartwig amination. The synthesized compounds showed significant photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. This suggests their potential applications in the field of biochemistry and molecular biology (Bonacorso et al., 2018).

Chemical Synthesis and Process Optimization

A study focused on the synthesis of moclobemide, a compound structurally related to 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine. The research investigated various process parameters such as reaction temperature and material proportion, ultimately optimizing the synthesis process and achieving a high product yield of 73.7% (Gao Jian-rong, 2004).

Synthesis of Novel Morpholine Derivatives

Research on the synthesis of new morpholine derivatives, including the structural analogues of 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine, has been conducted. These studies have explored various synthetic routes, yielding compounds with potential applications in various fields such as pharmaceuticals and materials science (Jagodziński et al., 2000).

Vasodilation Properties

A research study synthesized pyridinecarboxylates, including morpholine derivatives, and evaluated their vasodilation properties. This suggests potential applications in cardiovascular therapies (Girgis et al., 2008).

Propiedades

IUPAC Name |

[4-bromo-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO2/c13-8-1-2-9(10(7-8)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCLNGSOULXHEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

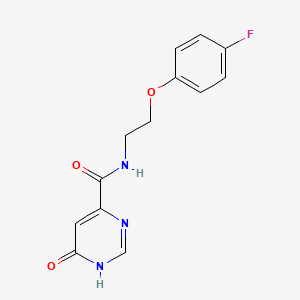

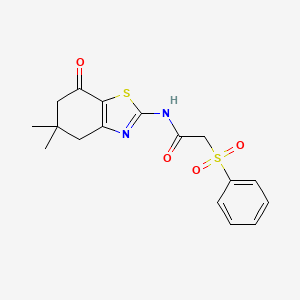

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)

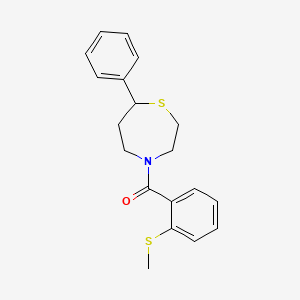

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)

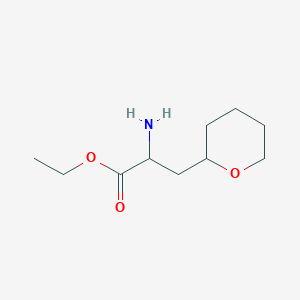

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)